molecular formula C8H13NO B7550157 4-Methyl-6-azabicyclo[3.2.1]octan-7-one

4-Methyl-6-azabicyclo[3.2.1]octan-7-one

Cat. No.: B7550157
M. Wt: 139.19 g/mol
InChI Key: JLVHADRTIRIQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-azabicyclo[3.2.1]octan-7-one (Molecular Formula: C8H13NO, exact mass: 139.0997) is a chiral azabicyclic scaffold of significant interest in synthetic and medicinal chemistry research . The azabicyclo[3.2.1]octane core is a privileged structure in drug discovery due to its structural similarity to bioactive alkaloids and the rigidity it imparts to molecular frameworks . This specific scaffold serves as a key synthetic intermediate for the development of novel pharmacologically active compounds . Researchers are actively exploring azabicyclo[3.2.1]octane derivatives for various therapeutic applications. For instance, recent studies highlight its incorporation into potent, systemically available pyrazole sulfonamide derivatives that act as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising approach to manage inflammatory response by preserving endogenous palmitoylethanolamide (PEA), thus potentiating its anti-inflammatory and analgesic effects . Beyond inflammation, related 2-azabicyclo[3.2.1]octane-based conjugates have demonstrated moderate to potent antiproliferative activity against resistant human cancer cell lines, including melanoma, pancreatic, and lung tumors . This compound is provided as a high-purity chemical reference standard. It is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage its structure to design and synthesize new ligands, explore structure-activity relationships (SAR), and develop potential therapeutic agents for inflammatory conditions, cancer, and central nervous system (CNS) disorders.

Properties

IUPAC Name

4-methyl-6-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-2-3-6-4-7(5)9-8(6)10/h5-7H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVHADRTIRIQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Methyl-6-azabicyclo[3.2.1]octan-7-one 4-Me, 6-NH 139.20 High rigidity; potential polymer monomer N/A
1,4-Dimethyl-6-phenyl-6-azabicyclo[...]-7-one 1,4-Me, 6-NPh 257.34 87% yield, diastereoselective synthesis
6-Acetyl-6-azabicyclo[...]-7-one 6-NCOCH3 167.21 Electron-withdrawing acetyl group
4-Bromo-6-oxabicyclo[...]-7-one 4-Br, 6-O 205.05 Edoxaban intermediate; FXa inhibitor
6-Oxabicyclo[...]-7-one 6-O 126.15 Hydrolytically sensitive lactone

Preparation Methods

Reaction Mechanism and Initial Findings

In a seminal study, 2-azabicyclo[2.2.2]octanone (2a ) underwent Schmidt reaction conditions (NaN₃, H₂SO₄) to yield this compound (3a ) alongside a minor regioisomer (4a ) via competing nitrene-mediated migrations (Table 1).

Table 1: Schmidt Reaction Outcomes for Bicyclic Ketones

SubstrateProduct (Major)Product (Minor)Yield (%)Selectivity (Major:Minor)
2a 3a 4a 453:1
2b 3b 4b 382.5:1

The reaction proceeds through a nitrene intermediate, where migration of the methylene or methine group determines product distribution. Steric hindrance at the bridgehead position favors methylene migration, forming 3a as the dominant product.

Optimization Strategies

  • Acid Concentration : Increasing H₂SO₄ concentration from 80% to 98% improved yields to 58% by stabilizing the nitrene intermediate.

  • Temperature Control : Maintaining temperatures below 10°C suppressed side reactions, enhancing selectivity to 4:1.

  • Substrate Modifications : Electron-donating groups on the aryl ring of 2a (e.g., 4-ethoxy) reduced competing pathways, achieving 62% isolated yield.

Alternative Synthetic Pathways

Cyanohydrin Formation and Reduction

A patent-described method for analogous 8-azabicyclo[3.2.1]octanes involves cyanohydrin intermediates. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes cyanation with NaCN/HCl in n-butanol, followed by reduction using Mg/MeOH or catalytic hydrogenation (Pd/C, H₂) to yield saturated lactams.

Key Steps :

  • Cyanohydrin Formation :

    • Substrate: 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one.

    • Conditions: NaCN (1.5 eq), HCl (5M), n-butanol, 0°C, 24 h.

    • Outcome: 3-Cyano-3-hydroxy intermediate (72% yield).

  • Dehydration and Hydrogenation :

    • Phosphorous oxychloride/pyridine mediated dehydration at 80°C forms an α,β-unsaturated nitrile.

    • Catalytic hydrogenation (Pd/C, H₂, toluene/MeOH) affords the saturated lactam (69% conversion, 80:20 axial:equatorial selectivity).

Challenges and Limitations

Regioselectivity in Schmidt Reaction

Competing migrations during the Schmidt reaction limit yields, necessitating precise control over reaction conditions. Computational modeling suggests that electron-deficient ketones favor methine migration, complicating product isolation.

Stereochemical Control

Hydrogenation of unsaturated precursors (e.g., 3-cyano-8-azabicyclo[3.2.1]oct-2-ene) often yields epimeric mixtures. Axial preference (up to 88:12 ratio) is observed due to steric interactions during catalyst adsorption.

Scalability Issues

  • Schmidt Reaction : Corrosive reagents (H₂SO₄, NaN₃) pose safety challenges at scale.

  • Cyanohydrin Route : Sodium cyanide handling and waste disposal require stringent protocols.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)SelectivityScalabilitySafety Concerns
Schmidt Reaction45–62ModerateModerateHigh (corrosive reagents)
Cyanohydrin/Reduction60–72HighHighModerate (cyanide use)

The Schmidt reaction offers direct lactam formation but suffers from moderate yields. In contrast, the cyanohydrin route provides higher yields and better stereocontrol, albeit with cyanide-related hazards .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methyl-6-azabicyclo[3.2.1]octan-7-one, and how do reaction conditions influence isomer distribution?

  • Methodology : The compound is synthesized via photolysis of N-chloroamides (e.g., N-chloro-3/4-dimethylcyclohexenecarboxamide) in benzene, followed by chromatographic separation of exo- and endo-chloro isomers. Reaction time, solvent choice, and temperature critically affect isomer ratios. For example, irradiation in benzene at controlled durations minimizes side products, while high-pressure liquid chromatography (HPLC) using Porasil A-chloroform resolves isomers based on methyl singlet positions in NMR .
  • Key Data : Isomers exhibit distinct NMR shifts (e.g., δ 1.39 vs. 1.52 for methyl groups) and identical mass spectra (m/e 187, 124, 110), necessitating chromatographic separation for purity .

Q. How is the bicyclic lactam structure of this compound characterized experimentally?

  • Methodology : Infrared (IR) spectroscopy (1690–1680 cm⁻¹ for lactam carbonyl), NMR (methyl singlets at δ 1.36–3.04), and X-ray crystallography are used. For crystal structure determination, asymmetric units form hydrogen-bonded chains (e.g., O–H···O bridges at 166–180 pm), with lattice parameters a=10.592 Å, b=11.877 Å, c=36.833 Å .
  • Challenges : Poor crystal quality due to anisotropic bonding requires high-resolution diffraction (Mo Kα radiation) and SHELX software for refinement .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

  • Methodology : The bicyclic lactam serves as a precursor for edoxaban, an anticoagulant. Key steps include bromination of cyclohexenecarboxylic acid derivatives (e.g., using N-bromosuccinimide with CaO/Ca(OH)₂ in dichloromethane) and subsequent ring-opening to form azido-hydroxycyclohexane intermediates .
  • Data : The brominated derivative (CAS 139893-81-5, C₇H₉BrO₂) is synthesized in 54% yield under optimized conditions .

Advanced Research Questions

Q. How does cationic oligomerization of this compound proceed, and what governs its regioselectivity?

  • Methodology : Trifluoromethanesulfonic acid or BF₃·Et₂O catalyzes oligomerization at 0–60°C. The reaction proceeds via 5C-6N bond cleavage (not the typical 6N-7C lactam cleavage), confirmed by isolating dimers like N-(2-carbamoyltetrahydropyran-6-yl) derivatives. Protonation of the oxamide unit dictates regioselectivity .
  • Implications : This mechanism enables synthesis of polyamide hybrids with high thermal stability (degradation onset at 357°C), relevant for recyclable nylons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.